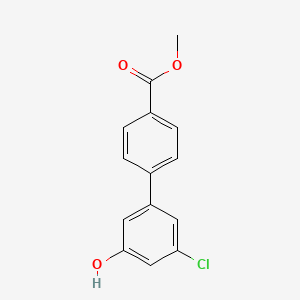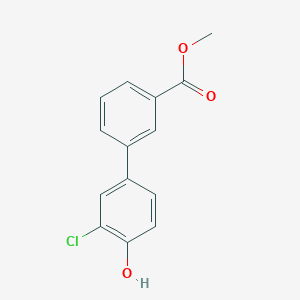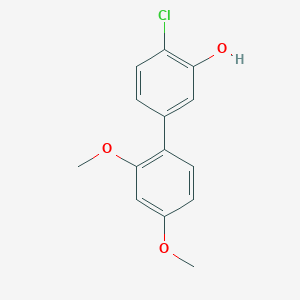
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% (3-CEMPP) is a phenolic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and the development of new applications.
Applications De Recherche Scientifique
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme activity. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the study of its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has antifungal and antiviral activity and can inhibit the growth of certain bacteria. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is non-toxic and has a low environmental impact. The main limitation of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%. These include the development of new applications for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%, such as its use as an antimicrobial agent, the further study of its mechanism of action, and the exploration of its potential therapeutic use. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% and its potential toxicity. Finally, further research could be done to explore the potential of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% as a drug delivery system.
Méthodes De Synthèse
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is a phenolic compound that can be synthesized from 4-ethoxy-2-methylphenol and chlorine in a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with chlorine in the presence of a catalyst, such as tetrabutylammonium chloride, to produce 3-chloro-4-ethoxy-2-methylphenol. The second step involves the reaction of 3-chloro-4-ethoxy-2-methylphenol with a base, such as potassium hydroxide, to produce 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-chloro-5-(4-ethoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSRXJQRBDRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686044 | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261902-46-8 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-4′-ethoxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)








![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
